Polyglycerin-3

Vue d'ensemble

Description

Polyglycerin-3, also known as trimeric glycerin, is a colorless to light yellow liquid with excellent moisturizing properties. It is a trifunctional alcohol, meaning it has three hydroxyl groups, making it highly versatile in various applications. This compound is used as a water-based solvent, moisturizing agent, and in plastic additives and cutting fluids .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Polyglycerin-3 can be synthesized from glycerol and epichlorohydrin at room temperature. The process involves using triethanolamine as a catalyst, producing a mixture of low molecular weight oligoglycerols, mainly di- and triglycerols . The reaction is carried out under an argon atmosphere in a three-neck flask equipped with a mechanical stirrer, thermometer, and capillary to guide argon. The reactor is constantly cooled in an ice-water bath to keep the temperature below 25°C .

Industrial Production Methods: In industrial settings, triglycerol is produced through the polymerization of glycerol in the presence of a catalytic acid at a temperature of at least 110°C . This method ensures a higher yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Polyglycerin-3 undergoes various chemical reactions, including esterification, oxidation, and hydrolysis.

Common Reagents and Conditions:

Esterification: this compound reacts with fatty acids to form esters. This reaction typically requires an acid catalyst and elevated temperatures.

Major Products: The major products formed from these reactions include esters, aldehydes, carboxylic acids, and glycerol.

Applications De Recherche Scientifique

Cosmetic Applications

Moisturizing and Emulsifying Agent

Polyglycerin-3 is widely used in cosmetic formulations due to its excellent moisturizing properties. It acts as an emulsifier, enhancing the stability of various cosmetic products such as lotions, creams, and gels. The compound's ability to retain moisture without leaving a sticky residue makes it a preferred ingredient in skin care formulations .

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial and antiseptic effects. It can reduce the need for chemical preservatives in cosmetic formulations while maintaining microbial resistance. For instance, a study demonstrated that formulations containing this compound showed effective antimicrobial activity comparable to those with conventional preservatives . This property not only enhances product safety but also minimizes potential skin irritation.

Pharmaceutical Applications

Drug Delivery Systems

This compound is utilized in the development of solid lipid nanoparticles (SLNs) for drug delivery. SLNs offer advantages such as improved stability and controlled release of lipophilic active pharmaceutical ingredients (APIs). A study highlighted the successful formulation of dexamethasone-loaded SLNs using polyglycerol esters, demonstrating high entrapment efficiency and stable release profiles over time . This application underscores the potential of this compound in enhancing therapeutic efficacy through advanced delivery systems.

Tissue Engineering and Regenerative Medicine

In biomedical applications, this compound is explored for its role in tissue engineering and scaffolding. Its biocompatibility and hydrophilic nature facilitate cell attachment and growth, making it suitable for developing scaffolds that support tissue regeneration . The compound's capacity to form hydrogels further enhances its utility in creating environments conducive to cell proliferation.

Food Industry Applications

Food Additive and Stabilizer

This compound is recognized for its role as a food additive, particularly as an emulsifier and stabilizer in various food products. It improves the texture and shelf-life of emulsions, contributing to the overall quality of food items . The European Food Safety Authority (EFSA) has deemed polyglycerol safe for use in food contact materials at specified concentrations, reinforcing its acceptance in the food industry .

Safety Assessments and Regulatory Status

Extensive safety assessments have been conducted regarding this compound's use in cosmetics and food products. Studies have indicated low irritation potential on skin and eyes, confirming its safety profile when used appropriately within recommended concentrations . Regulatory bodies continue to monitor its applications to ensure consumer safety.

Case Studies

Mécanisme D'action

Polyglycerin-3 exerts its effects primarily through its ability to form hydrogen bonds with water molecules, enhancing its moisturizing properties. In biological systems, triglycerol can increase cell membrane permeability, disrupt membrane integrity, and inhibit the synthesis of biomolecules . This makes it effective in various applications, including as an antimicrobial agent.

Comparaison Avec Des Composés Similaires

Glycerol: A simpler form with only three hydroxyl groups, used widely as a humectant and solvent.

Diacylglycerol: Contains two fatty acid chains and is used in food and pharmaceuticals.

Triacylglycerol: Composed of three fatty acid chains, it is the main constituent of body fat and vegetable oils.

Uniqueness: Polyglycerin-3’s unique structure, with three hydroxyl groups, allows it to form more hydrogen bonds compared to glycerol, enhancing its moisturizing and solvent properties. Its ability to form stable emulsions makes it particularly valuable in the encapsulation of bioactive compounds .

Activité Biologique

Polyglycerin-3 (PG-3) is a compound derived from the polymerization of glycerol, widely used in cosmetic and pharmaceutical formulations due to its unique properties. This article explores the biological activity of PG-3, focusing on its absorption, distribution, metabolism, excretion (ADME), toxicity, and antimicrobial properties.

This compound is characterized by its relatively low molecular weight (~240 g/mol) and high water solubility (> 1000 g/L). Its hydrophilic nature limits passive diffusion across biological membranes but allows for effective absorption in the gastrointestinal tract through aqueous pores . The chemical structure consists of multiple glycerol units linked together, which enhances its functional properties in various applications.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption Studies:

Research indicates that PG-3 is absorbed efficiently in animal models. In a study involving male Sprague-Dawley rats, over 90% of orally administered radiolabeled PG-3 was absorbed. The distribution of radioactivity showed significant recovery in urine (88.3%) and feces (5.5%), indicating minimal metabolism as PG-3 was largely excreted unchanged .

Metabolism:

The metabolism of PG-3 appears limited; studies have shown that it does not undergo significant metabolic changes in rats. The absence of metabolized products in urine suggests that PG-3 retains its structure post-absorption .

Excretion:

The primary route of excretion for PG-3 is through urine, with negligible amounts found in feces. This pattern highlights its efficiency as a bioavailable compound without accumulation in tissues .

Toxicity Studies

Toxicological assessments have demonstrated that PG-3 exhibits low acute toxicity. In one study, the lethal dose (LD50) was determined to be greater than 2000 mg/kg body weight when administered via gavage to rats. No significant clinical abnormalities were observed at this dose level, indicating a favorable safety profile for PG-3 .

Short-Term Toxicity:

In short-term exposure studies, varying concentrations of PG-3 were administered to rats over two weeks. While some decreases in body weight were noted at higher concentrations, no severe adverse effects were reported. Minimal pathological changes were observed during histopathological examinations .

Antimicrobial Activity

PG-3 has been identified as an effective antimicrobial agent. It demonstrates significant resistance to various microorganisms, allowing for reduced use of chemical preservatives in formulations without compromising efficacy .

Case Study:

A formulation containing PG-3 was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed that PG-3 exhibited strong antibacterial properties, effectively inhibiting microbial growth even at lower concentrations when combined with other preservatives . This synergy enhances the overall antimicrobial effectiveness while minimizing potential skin irritation.

Applications in Cosmetics and Pharmaceuticals

Due to its moisturizing properties and ability to stabilize emulsions, PG-3 is widely utilized in cosmetic formulations such as lotions, creams, and cleansers. Its non-irritating nature makes it suitable for sensitive skin applications . Additionally, its role as a stabilizer improves the shelf life and performance of cosmetic products.

| Property | Value |

|---|---|

| Molecular Weight | ~240 g/mol |

| Water Solubility | > 1000 g/L |

| LD50 | > 2000 mg/kg |

| Primary Excretion Route | Urine |

| Antimicrobial Efficacy | Effective against S. aureus & E. coli |

Propriétés

IUPAC Name |

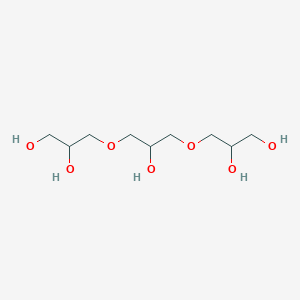

3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O7/c10-1-7(12)3-15-5-9(14)6-16-4-8(13)2-11/h7-14H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGNTUZCMJBTHOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COCC(COCC(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56090-54-1, 20411-31-8 | |

| Record name | Polyglycerin-3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056090541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triglycerol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triglycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Triglycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.